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Compound of Interest

Compound Name: 6-Nitroquinolin-2(1H)-one

CAS No.: 64495-55-2

Cat. No.: B1584720

Get Quote

Executive Summary
6-Nitroquinolin-2(1H)-one (CAS: 64495-55-2), often referred to as 6-nitrocarbostyril, serves

as a critical scaffold in the synthesis of bioactive quinolinone derivatives, including BCL6

inhibitors and fluorescent probes.[1][2] Unlike its highly fluorescent amino-counterparts, this

molecule exhibits distinct photophysical quenching due to the nitro group's intersystem

crossing (ISC) efficiency.

This technical guide provides a rigorous spectroscopic analysis, distinguishing the compound

from its isomers (e.g., 6-nitroquinoline) and detailing its lactam-lactim tautomeric behavior. It is

designed for medicinal chemists and spectroscopists requiring precise characterization data for

purity assessment and reaction monitoring.

Molecular Architecture & Tautomerism
The spectroscopic identity of 6-nitroquinolin-2(1H)-one is defined by the equilibrium between

its lactam (2-quinolinone) and lactim (2-hydroxyquinoline) forms. In the solid state and polar

solvents (DMSO, MeOH), the lactam tautomer predominates, stabilized by intermolecular

hydrogen bonding and the thermodynamic preference of the amide linkage.
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The introduction of the nitro group at position 6 (para to the nitrogen, meta to the carbonyl)

exerts a strong electron-withdrawing effect (-I, -M), which significantly deshields the aromatic

protons at positions 5 and 7 and increases the acidity of the N-H proton.

Visualization: Tautomeric Equilibrium & Reactivity
The following diagram illustrates the tautomeric states and the electronic influence of the nitro

group.
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Figure 1: Tautomeric equilibrium favoring the lactam form and the downstream spectroscopic

effects of the 6-nitro substituent.

Spectroscopic Characterization
UV-Vis Absorption Spectroscopy
The absorption spectrum of 6-nitroquinolin-2(1H)-one is characterized by a bathochromic

(red) shift relative to the unsubstituted carbostyril, attributed to the extended conjugation

provided by the nitro group.
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Parameter Value / Observation Mechanistic Insight

(Abs) 340–360 nm (Broad)
transition, redshifted by -NO

conjugation.

Appearance Yellow to Brown Solid
Absorption tail extends into the

visible region (400+ nm).

Solvatochromism Positive

Polar solvents (DMSO)

stabilize the excited state

(dipolar), causing a further

redshift compared to non-polar

solvents.

Fluorescence Spectroscopy (The "Dark" State)
A critical diagnostic feature is the lack of strong fluorescence. While 2-quinolinone (carbostyril)

is highly fluorescent, the 6-nitro derivative is effectively a "dark" molecule.

Mechanism: The nitro group facilitates rapid Intersystem Crossing (ISC) from the singlet

excited state (

) to the triplet state (

), bypassing radiative fluorescence emission (

).

Application: This property is utilized in "turn-on" fluorescent probes where the nitro group is

reduced to an amino group (

), restoring the radiative pathway.

Vibrational Spectroscopy (IR)
Infrared spectroscopy provides rapid confirmation of the functional groups, particularly

distinguishing the nitro stretches and the lactam carbonyl.
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Functional Group
Wavenumber (

)
Assignment

Amide C=O 1650 – 1680

Strong lactam carbonyl stretch.

Lower frequency than typical

ketones due to resonance.

Nitro (

)
~1520 (asym) / ~1340 (sym)

Characteristic strong doublets

for the nitro group.

N-H Stretch 3100 – 2800

Broad band, often overlapping

with C-H stretches, indicative

of H-bonded dimers in solid

state.

Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for structural validation. The spectra must be acquired in DMSO-d

due to the compound's poor solubility in chloroform. H NMR (DMSO-d

, 400 MHz):

12.0+ ppm (s, 1H):N-H proton. The extreme downfield shift confirms the lactam form and
hydrogen bonding.

8.6 – 8.8 ppm (d, 1H):H-5. Deshielded significantly by the ortho nitro group and the peri
carbonyl effect.

8.3 – 8.4 ppm (dd, 1H):H-7. Deshielded by the ortho nitro group.

8.0 – 8.1 ppm (d, 1H):H-4. Characteristic alkene proton of the quinolinone ring.

6.6 – 6.8 ppm (d, 1H):H-3. Upfield alkene proton, typical of the

-carbonyl position.

C NMR:

~162 ppm:C=O (Carbonyl).
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~142 ppm:C-6 (C-NO

). The ipso carbon attached to the nitro group.

Experimental Protocols
Protocol A: Sample Preparation for UV-Vis/Fluorescence
Objective: To assess the purity or quenching efficiency relative to amino-derivatives.

Stock Solution: Dissolve 1.9 mg of 6-Nitroquinolin-2(1H)-one in 10 mL of spectroscopic

grade DMSO to create a 1 mM stock. Note: Sonicate if necessary; the compound is

sparingly soluble.

Working Solution: Dilute 10

L of stock into 990

L of PBS (pH 7.4) or Ethanol for a final concentration of 10

M.

Measurement:

Blank: Pure solvent.

Scan: 250 nm to 500 nm.

Expectation:

~350 nm. If strong fluorescence is observed (Emission ~450 nm), the sample is likely
contaminated with the reduced amino-impurity.

Protocol B: Reduction to Fluorescent Probe (Turn-On
Assay)
Objective: To verify the identity via chemical reduction (Nitro

Amino).
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Reaction: Treat the 10

M solution (from Protocol A) with 10 equivalents of Sodium Dithionite (

) or Hydrazine/Pd-C.

Incubation: 30 minutes at RT.

Readout: Measure Fluorescence (Excitation: 350 nm).

Result: A massive increase in emission intensity at ~440-460 nm confirms the conversion

to 6-aminoquinolin-2(1H)-one.

Visualization: Reduction Workflow
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Figure 2: The "Turn-On" fluorescence mechanism upon chemical reduction of the nitro group.
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synthesis from 6-nitroquinolin-2(1H)-one). Available at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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